(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of a thiazepane ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves the formation of the thiazepane and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring. The thiadiazole ring is often synthesized through cyclization reactions involving nitriles and nitrile oxides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing inflammation and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Uniqueness
Compared to similar compounds, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its combination of a thiazepane ring and a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPFSKBZFEQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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